

comparative analysis of Laxiracemosin H and delphinine

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Compound of Interest

Compound Name: Laxiracemosin H

Cat. No.: B1148816

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Comparative Analysis: Laxiracemosin H and Delphinine

A comprehensive guide for researchers, scientists, and drug development professionals.

Notice: Initial literature searches revealed no available scientific data for a compound named "**Laxiracemosin H**." Consequently, a direct comparative analysis with delphinine cannot be conducted at this time. This guide will therefore provide a detailed overview of the current understanding of delphinine, structured to meet the requirements of a comparative guide. Should data on **Laxiracemosin H** become available, this document can be updated to include a full comparative analysis.

Delphinine: A Profile

Delphinine is a toxic diterpenoid alkaloid found in plants of the Delphinium (larkspur) and Atragene genera.^[1] Historically, it was known for its use as an herbal treatment for body lice under the name "stavesacre".^{[1][2]} Structurally related to aconitine, delphinine is a potent toxin that exerts its effects primarily through the modulation of voltage-gated sodium channels.^{[1][3]}

Physicochemical and Toxicological Properties

A summary of the key quantitative data for delphinine is presented in the table below. This information is crucial for understanding its bioavailability, distribution, and toxic potential.

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₅ NO ₉	PubChem CID: 97909[3]
Molar Mass	599.712 g/mol	Wikipedia[1]
Melting Point	197-199 °C	Wikipedia[1]
LD ₅₀ (rabbit)	1.5–3.0 mg/kg	Wikipedia[1]
LD ₅₀ (dog)	1.5–3.0 mg/kg	Wikipedia[1]

Mechanism of Action

Delphinine functions as an allosteric modulator of voltage-gated sodium channels (VGSCs).[1][3] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.

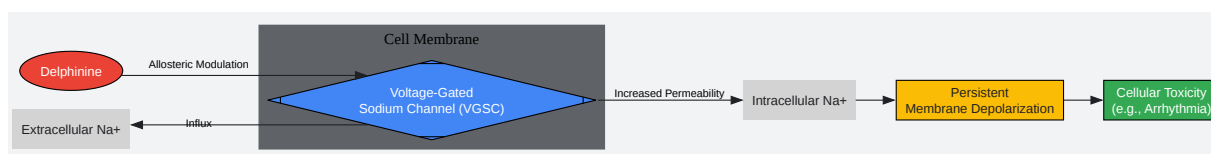
Experimental Protocol: Electrophysiological Analysis of Delphinine's effect on VGSCs

A standard method to investigate the effect of delphinine on VGSCs involves patch-clamp electrophysiology on isolated neurons or cardiomyocytes.

- **Cell Preparation:** Isolate primary neurons (e.g., from dorsal root ganglia) or cardiomyocytes from a suitable animal model. Alternatively, use cell lines expressing specific VGSC subtypes.
- **Patch-Clamp Recording:** Establish a whole-cell patch-clamp configuration. Use a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments).
- **Compound Application:** After establishing a stable baseline recording of sodium currents, perfuse the cells with a solution containing delphinine at various concentrations.
- **Data Analysis:** Measure the peak inward sodium current at each test potential before and after the application of delphinine. Analyze changes in channel activation, inactivation, and the voltage-dependence of these parameters.

By acting as an allosteric modulator, delphinine binds to the VGSC and alters its function, leading to a persistent activation of the channel. This influx of sodium ions causes membrane depolarization, which can lead to uncontrolled nerve firing and cardiac arrhythmias.[1][3] The resulting physiological effects include a drop in blood pressure, a slowed heart rate, and abnormal heart rhythms.[1]

The signaling pathway below illustrates the mechanism of action of delphinine on a voltage-gated sodium channel.



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Caption: Mechanism of delphinine action on voltage-gated sodium channels.

Biological Effects and Toxicity

The persistent activation of sodium channels by delphinine leads to significant cardiotoxicity and neurotoxicity.[3] The symptoms of delphinine poisoning include hypotension, bradycardia, and cardiac arrhythmia.[3] Due to its extreme toxicity, its use in any therapeutic context is not recommended by the mainstream medical community.[1] While some studies have investigated Delphinium extracts for various properties, including effects on neuromuscular transmission and morphine de-addiction, the toxicity of its constituent alkaloids, like delphinine, remains a major concern.[4][5]

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